molecular formula C19H19N3O4 B5002245 N-(3,4-dimethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(3,4-dimethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5002245
M. Wt: 353.4 g/mol
InChI Key: DUJZALSLMFRDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DPC belongs to the class of pyrrolidinecarboxamide derivatives, which have been found to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell proliferation. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell survival and metabolism. Moreover, this compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of COX-2 and iNOS in vitro and in vivo. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various cell cycle and apoptosis-related proteins. Moreover, this compound has been shown to inhibit the replication of HSV-1 and HSV-2 by inhibiting viral DNA replication.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized with high purity and yield. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. This compound has also been shown to exhibit potent biological activities, including anti-inflammatory, antitumor, and antiviral properties. However, there are also limitations for lab experiments using this compound. This compound is a synthetic compound that may not accurately reflect the biological activity of natural compounds. Moreover, this compound may exhibit off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. First, further studies are needed to elucidate the mechanism of action of this compound. Second, the potential therapeutic applications of this compound need to be further investigated, particularly in animal models of inflammation, cancer, and viral infections. Third, the pharmacokinetics and toxicity of this compound need to be evaluated to assess its safety and efficacy in vivo. Fourth, the structure-activity relationship of this compound and its derivatives need to be explored to identify more potent and selective compounds. Finally, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 3,4-dimethylphenyl isocyanate and 3-nitrobenzaldehyde in the presence of pyrrolidine and acetic acid. The product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to provide high yields of this compound with good purity.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-(3-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS in vitro and in vivo. This compound has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer, by inducing cell cycle arrest and apoptosis. Moreover, this compound has been shown to possess potent antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by inhibiting viral DNA replication.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-6-7-15(8-13(12)2)20-19(24)14-9-18(23)21(11-14)16-4-3-5-17(10-16)22(25)26/h3-8,10,14H,9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJZALSLMFRDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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